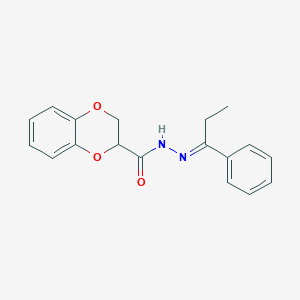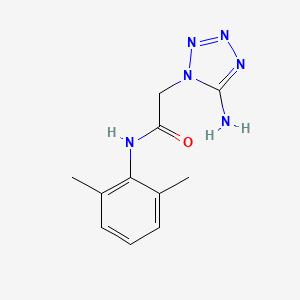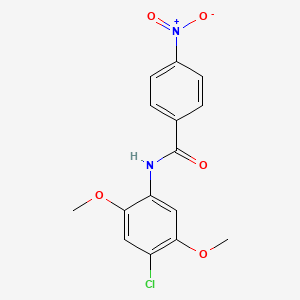![molecular formula C17H17NO4 B5715872 methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
methyl {4-[(phenylacetyl)amino]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAPA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mécanisme D'action
The mechanism of action of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is not fully understood, but it has been proposed that the compound exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and analgesic effects. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that it exhibits potent antitumor activity against a variety of cancer cell lines, which makes it a promising candidate for the development of anticancer agents. Another advantage is that methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit low toxicity in animal models, which suggests that it may have a favorable safety profile. However, one limitation of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of methyl {4-[(phenylacetyl)amino]phenoxy}acetate. One direction is to further investigate its mechanism of action, particularly with respect to its effects on enzymes involved in cancer cell proliferation and survival. Another direction is to explore the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate as a lead compound for the development of novel anticancer agents. Finally, future studies could investigate the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate for the treatment of other diseases, such as inflammatory and autoimmune disorders.
Méthodes De Synthèse
The synthesis of methyl {4-[(phenylacetyl)amino]phenoxy}acetate involves the reaction of 4-aminophenol with phenylacetic acid, followed by esterification with methyl chloroacetate. The resulting compound is then treated with sodium hydroxide to obtain the final product. The yield of methyl {4-[(phenylacetyl)amino]phenoxy}acetate can be improved by optimizing the reaction conditions, such as the choice of solvents and reaction temperature.
Applications De Recherche Scientifique
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate exhibits significant antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-phenylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-7-14(8-10-15)18-16(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZDNOBUNEABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

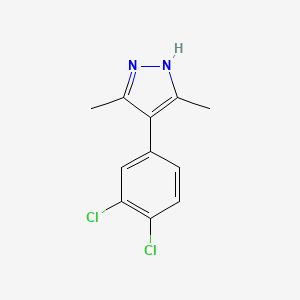
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)
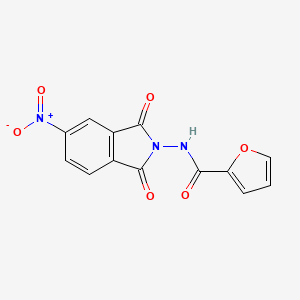
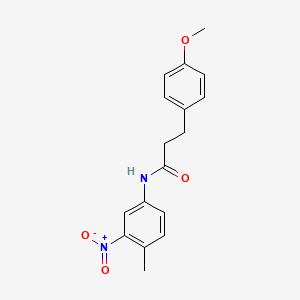
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
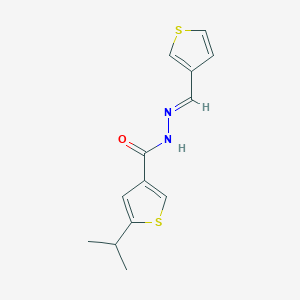
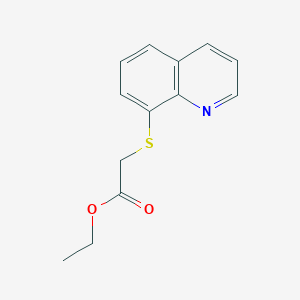
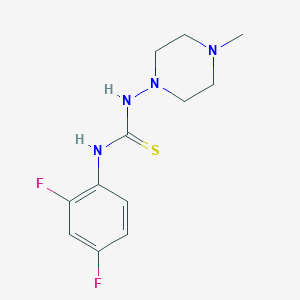
![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
